Methyl octadec-9-EN-12-ynoate
Overview
Description
Methyl octadec-9-EN-12-ynoate is an organic compound with the molecular formula C19H32O2. It is a methyl ester derivative of octadec-9-enoic acid, featuring both a double bond and a triple bond in its long carbon chain. This compound is known for its unique structure, which combines unsaturation at different positions, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-9-EN-12-ynoate can be synthesized through various methods. One common approach involves the esterification of octadec-9-enoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of octadec-9-ynoic acid with methanol under similar conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-9-EN-12-ynoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated esters using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Hydroxy and keto derivatives such as methyl 8-hydroxy-octadec-11-en-9-ynoate.
Reduction: Saturated esters like methyl octadecanoate.
Substitution: Halogenated esters like methyl 9-bromo-octadec-9-enoate.
Scientific Research Applications
Methyl octadec-9-EN-12-ynoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl octadec-9-EN-12-ynoate involves its interaction with various molecular targets. The compound’s unsaturated bonds allow it to participate in reactions that modify biological molecules, potentially affecting cellular pathways and enzyme activities. Its ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-enoate: Similar structure but lacks the triple bond.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, making it more reactive.
Methyl octadec-9-ynoate: Similar but lacks the double bond.
Uniqueness
Methyl octadec-9-EN-12-ynoate is unique due to its combination of a double bond and a triple bond in the same molecule.
Properties
IUPAC Name |
methyl octadec-9-en-12-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBQZYMYOKABE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336835 | |
Record name | 9-Octadecen-12-ynoic acid, methyl ester, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2907-83-7 | |
Record name | 9-Octadecen-12-ynoic acid, methyl ester, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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